1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione
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Overview
Description
1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones. This compound is characterized by a pyrrolidine ring substituted with a phenethyl group at the 1-position and a p-tolylamino group at the 3-position. Pyrrolidine-2,5-diones are known for their versatile biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione typically involves the reaction of a phenethylamine derivative with a p-tolylamine derivative under specific conditions. One common method involves the cyclization of an appropriate precursor in the presence of a dehydrating agent. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl and p-tolylamino groups.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield corresponding amines and carboxylic acids.
Scientific Research Applications
1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
1-Phenethyl-3-(p-tolylamino)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives such as:
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione: Known for its anticonvulsant and antinociceptive activities.
3-Chloro-1-aryl pyrrolidine-2,5-diones: Evaluated for their inhibitory activity on carbonic anhydrase isoenzymes.
These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications.
Properties
IUPAC Name |
3-(4-methylanilino)-1-(2-phenylethyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-14-7-9-16(10-8-14)20-17-13-18(22)21(19(17)23)12-11-15-5-3-2-4-6-15/h2-10,17,20H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZPIVMASFAHQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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